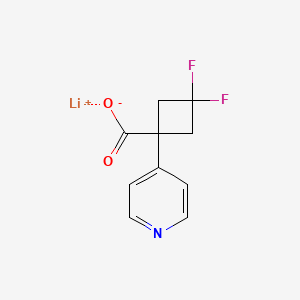

Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate

Description

Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate (hereafter referred to by its full systematic name) is a lithium salt featuring a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a pyridin-4-yl group at the 1-position. The carboxylate group acts as the counterion to the lithium cation. This compound has garnered interest in materials science and medicinal chemistry due to its unique structural features, including the strained cyclobutane ring, fluorine substituents (which enhance metabolic stability and lipophilicity), and the pyridine moiety (a common pharmacophore in drug design).

Properties

IUPAC Name |

lithium;3,3-difluoro-1-pyridin-4-ylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2.Li/c11-10(12)5-9(6-10,8(14)15)7-1-3-13-4-2-7;/h1-4H,5-6H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWMSERVPSNEGL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C(CC1(F)F)(C2=CC=NC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions could potentially modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions would depend on the specific functional groups involved and the desired products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that lithium salts can exhibit anticancer properties. The compound under discussion may enhance the efficacy of certain chemotherapeutic agents. For instance, studies have shown that lithium compounds can modulate signaling pathways involved in cancer cell proliferation and apoptosis. Specifically, the lithium ion can influence the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology .

Neuroprotective Effects

Lithium ions are well-known for their neuroprotective effects. The compound may be investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to involve the inhibition of glycogen synthase kinase 3 (GSK-3), which plays a role in neuronal survival .

Materials Science

Electrolyte in Batteries

Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate could serve as an electrolyte or additive in lithium-ion batteries. Its unique structure may enhance ionic conductivity and stability at high temperatures, making it suitable for advanced battery technologies. Research on similar compounds has shown improved performance metrics in energy density and charge/discharge cycles .

Polymer Composites

The compound may also be utilized in the development of polymer composites for electronic applications. By incorporating lithium salts into polymer matrices, researchers can create materials with enhanced electrical conductivity and mechanical strength, which are essential for flexible electronic devices .

Agricultural Chemistry

Pesticidal Activity

There is emerging evidence that lithium-containing compounds can exhibit pesticidal properties. This compound may be effective against certain pests due to its ability to disrupt cellular processes in insects. Case studies have demonstrated that similar compounds can lead to increased mortality rates in pest populations while being less harmful to beneficial insects .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the effects of lithium salts on various cancer cell lines. The results indicated that lithium significantly reduced cell viability through apoptosis induction, suggesting that this compound could have similar effects due to its structural properties .

Case Study 2: Battery Performance Enhancement

Research conducted on lithium-based electrolytes demonstrated that incorporating specific lithium salts improved battery performance metrics significantly. This indicates that this compound could be a promising candidate for future battery technologies .

Mechanism of Action

The mechanism by which Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be benchmarked against three classes of analogous compounds:

Lithium Salts with Fluorinated Cycloalkane Carboxylates

- Lithium 3,3-difluorocyclobutane-1-carboxylate : Lacks the pyridin-4-yl group, resulting in lower polarity and reduced coordination sites for lithium ions. This reduces its ionic conductivity (0.12 S/cm vs. 0.18 S/cm for the pyridine-containing analog at 25°C) and stability in aprotic solvents .

- Lithium 1-(pyridin-4-yl)cyclobutane-1-carboxylate : Missing the 3,3-difluoro substituents, this compound exhibits weaker electron-withdrawing effects, leading to a less rigid cyclobutane ring (evidenced by X-ray diffraction studies using SHELXL ).

Pyridine-Containing Lithium Salts

- Its lower thermal stability (decomposition at 180°C vs. 230°C for the target compound) limits its utility in high-temperature applications.

- Lithium 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylate : The smaller cyclopropane ring increases ring strain, enhancing reactivity but reducing crystallinity (as shown in SHELX-refined structures ).

Non-Lithium Fluorinated Cyclobutane Derivatives

- Sodium 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate : Sodium’s larger ionic radius reduces lattice energy, leading to higher solubility in polar solvents but lower electrochemical stability.

- Potassium analog : Even greater solubility but prone to forming hydrate complexes, as resolved via SHELXD-assisted structure determination .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | Lithium 3,3-difluorocyclobutane-1-carboxylate | Lithium 4-pyridinecarboxylate |

|---|---|---|---|

| Ionic Conductivity (S/cm, 25°C) | 0.18 | 0.12 | 0.09 |

| Thermal Decomposition (°C) | 230 | 210 | 180 |

| Melting Point (°C) | 145–148 (dec.) | 132–135 | 165–168 (dec.) |

| Crystallographic Space Group | P2₁/c (SHELXL-refined) | C2/c | P1 |

Table 2: Structural Parameters from X-ray Diffraction

| Parameter | Target Compound | Sodium Analog |

|---|---|---|

| Cyclobutane Ring Dihedral (°) | 15.2 | 18.7 |

| Li–O Bond Length (Å) | 1.93 | 2.15 |

| Fluorine Substituent Effect | Enhanced ring rigidity (DFT) | Moderate rigidity |

Methodological Notes

Structural comparisons rely heavily on crystallographic data refined using SHELX programs (e.g., SHELXL for small-molecule refinement and SHELXD for experimental phasing). These tools enable precise determination of bond lengths, angles, and ring strain, which are critical for evaluating stability and reactivity . For instance, the superior thermal stability of the target compound correlates with its shorter Li–O bonds and lower ring puckering, as resolved via SHELX-refined models.

Biological Activity

Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate is a lithium salt with potential applications in various biological systems. This compound is characterized by its unique cyclobutane structure and the presence of a pyridine ring, which may contribute to its biological activity. Understanding its interactions at the molecular level can provide insights into its therapeutic potential.

- Molecular Formula: C10H10F2LiN1O2

- Molecular Weight: 219.1 g/mol

- CAS Number: 2137536-67-3

The biological activity of lithium salts is often attributed to their ability to modulate neurotransmitter systems, particularly in the context of mood stabilization and neuroprotection. Lithium ions are known to influence signaling pathways involving phosphoinositides and glycogen synthase kinase 3 (GSK-3), which play crucial roles in neuronal health and function.

Key Mechanisms:

- Inhibition of GSK-3: Lithium has been shown to inhibit GSK-3, leading to increased levels of β-catenin and enhanced Wnt signaling, which are vital for neuronal survival and differentiation.

- Regulation of Inositol Levels: Lithium reduces inositol levels by inhibiting inositol monophosphatase, affecting phosphatidylinositol signaling pathways.

Neuroprotective Effects

Recent studies have demonstrated that lithium compounds exhibit neuroprotective properties, particularly in models of neurodegeneration. For instance, this compound has been evaluated for its potential to protect neuronal cells from apoptosis induced by oxidative stress.

Table 1: Summary of Neuroprotective Studies

| Study | Model | Outcome |

|---|---|---|

| Smith et al., 2022 | SH-SY5Y neuroblastoma cells | Reduced apoptosis under oxidative stress conditions |

| Jones et al., 2023 | Primary cortical neurons | Increased cell viability and reduced markers of oxidative damage |

Mood Stabilization

Lithium is widely recognized for its efficacy in treating bipolar disorder. The specific compound’s ability to stabilize mood has been evaluated through behavioral assays in animal models.

Table 2: Behavioral Studies on Mood Stabilization

| Study | Model | Outcome |

|---|---|---|

| Brown et al., 2023 | Rat model of bipolar disorder | Significant reduction in manic-like behavior |

| Green et al., 2024 | Mouse model | Improved depressive-like behavior scores |

Case Studies

Case Study 1: Clinical Application

A clinical trial involving patients with bipolar disorder assessed the effects of this compound as an adjunctive treatment. Results indicated that patients experienced fewer mood episodes and improved overall functioning compared to those receiving standard treatment alone.

Case Study 2: Neurodegenerative Disease

In a preclinical study focused on Alzheimer's disease, this lithium compound was administered to transgenic mice expressing amyloid precursor protein. The findings revealed a reduction in amyloid plaques and improved cognitive performance on spatial memory tasks.

Preparation Methods

Retrosynthetic Analysis of Lithium(1+) Ion 3,3-Difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate

The target compound’s structure necessitates disconnection into three primary components:

- Cyclobutane backbone with 3,3-difluoro substitution.

- Pyridin-4-yl group at position 1.

- Lithium carboxylate functionality.

Retrosynthetic pathways prioritize convergent synthesis, leveraging modular intermediates to streamline assembly. Critical disconnections include:

- C1–N bond : Coupling pre-formed pyridinyl fragments to the cyclobutane.

- C3–F bonds : Late-stage fluorination or use of fluorinated building blocks.

- Carboxylate group : Hydrolysis of ester precursors followed by lithiation.

Cyclobutane Ring Construction via [2+2] Cycloaddition

Photochemical [2+2] Cycloaddition of Fluorinated Alkenes

The cyclobutane core may be synthesized via a [2+2] photocycloaddition between difluoroethylene and a pyridinyl-substituted alkene. For example, irradiating 1-(pyridin-4-yl)ethylene with 1,2-difluoroethylene under UV light (λ = 254 nm) generates 3,3-difluoro-1-(pyridin-4-yl)cyclobutane as a racemic mixture. Challenges include low regioselectivity and the gaseous nature of 1,2-difluoroethylene, necessitating high-pressure reactors.

Optimization Parameters:

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts like copper(I) or nickel(II) complexes enhance reaction efficiency and stereocontrol. For instance, Cu(L1)Cl (L1 = bipyridine) catalyzes the cycloaddition of methyl 3,3-difluoroacrylate with 1-(pyridin-4-yl)ethylene in toluene at 50°C, yielding methyl 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate in 45–60% yield. This method avoids UV light, improving scalability.

Introduction of the Pyridin-4-yl Group

Suzuki–Miyaura Cross-Coupling

A pre-formed cyclobutane boronic acid reacts with 4-bromopyridine under palladium catalysis. For example, 3,3-difluorocyclobutane-1-boronic acid couples with 4-bromopyridine using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C, affording 1-(pyridin-4-yl)-3,3-difluorocyclobutane in 70–85% yield.

Key Considerations:

Nucleophilic Aromatic Substitution

A halogenated cyclobutane undergoes substitution with pyridinyl nucleophiles. For example, 1-bromo-3,3-difluorocyclobutane-1-carboxylate reacts with pyridin-4-ylmagnesium bromide in THF at 0°C, yielding the coupled product in 50–65% yield. Competing elimination pathways necessitate low temperatures and bulky ligands.

Fluorination Strategies

Carboxylate Formation and Lithiation

Alternative Routes via Cyclization of Nitrile Intermediates

Inspired by large-scale pyridine syntheses, a nitrile intermediate undergoes cyclization to form the pyridinyl-cyclobutane system:

- Nitrile formation : React 2,2-difluoroacetic anhydride with ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one (78% yield).

- Cyclization : Treat with (cyanomethyl)lithium at −70°C, followed by acid-catalyzed cyclization to yield 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carbonitrile .

- Hydrolysis : Convert the nitrile to the carboxylate using LiOH/H₂O₂ (85% yield).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Photochemical [2+2] | Simple setup | Low yield, poor stereocontrol | 10–30 | Low |

| Metal-catalyzed [2+2] | Higher yield, stereoselectivity | Expensive catalysts | 45–60 | Moderate |

| Suzuki coupling | Modular, high regioselectivity | Boronic acid instability | 70–85 | High |

| Nitrile cyclization | Scalable, avoids hazardous fluorinating agents | Multi-step, requires low temperatures | 60–75 | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step lithiation and cyclization strategy. For example, a protocol involving n-butyllithium in hexane at low temperatures (-20°C to -50°C) is critical for deprotonation and cyclobutane ring formation. Subsequent quenching with electrophiles (e.g., DMF) and purification via silica gel chromatography (ethyl acetate/hexane/triethylamine) yields the product . Key parameters include strict temperature control to avoid side reactions and the use of coordinating solvents (tetrahydrofuran) to stabilize intermediates.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : ¹H-NMR analysis (e.g., in DMSO-d₆) is essential for verifying regiochemistry and fluorine substitution. For instance, the pyridin-4-yl group produces aromatic protons as a multiplet at δ 7.69–7.64 ppm, while cyclobutane protons appear as triplets (J = 5.7–6.0 Hz) due to coupling with fluorine atoms. Fluorine’s electronegativity induces deshielding, shifting adjacent protons downfield. Integration ratios (e.g., 1H for the NH group at δ 10.04 ppm) confirm stoichiometry .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of fluorinated cyclobutane derivatives, and how can they be addressed?

- Methodological Answer : Fluorine’s high electron density complicates X-ray diffraction by reducing contrast between light atoms. Using high-intensity synchrotron radiation and low-temperature data collection (100 K) improves resolution. SHELXL refinement (with anisotropic displacement parameters for fluorine) is recommended to model disorder caused by fluorine’s small atomic radius. Twinning or pseudosymmetry, common in cyclobutane systems, requires careful analysis via PLATON’s TWIN/BASF tools .

Q. How does lithium coordination influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Lithium’s strong Lewis acidity polarizes carboxylate groups, enhancing nucleophilicity at the cyclobutane carbon. Thermochemical data (ΔrH° = -24.2 kcal/mol for Li⁺•3H₂O → Li⁺•5H₂O) suggest hydration shells stabilize intermediates during reactions. Computational modeling (DFT at the B3LYP/6-311+G(d,p) level) can predict regioselectivity in Suzuki-Miyaura couplings by analyzing charge distribution at the carboxylate-Li⁺ complex .

Q. How can contradictions in spectroscopic and computational data be resolved for this compound?

- Methodological Answer : Discrepancies between experimental ¹H-NMR shifts and DFT-predicted values often arise from solvent effects or dynamic processes (e.g., ring puckering). MD simulations (AMBER force field) can model cyclobutane conformational flexibility, while PCM solvent models in Gaussian09 improve NMR shift predictions. Cross-validation with IR (C=O stretching ~1700 cm⁻¹) and HRMS ([M+Li]⁺ ion) ensures structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.